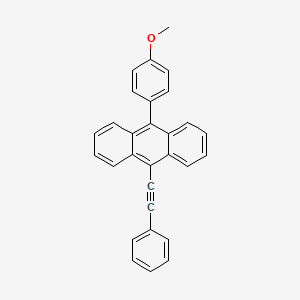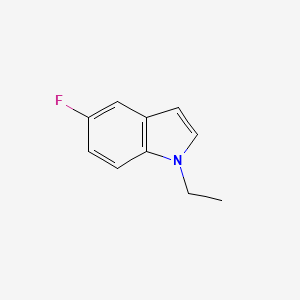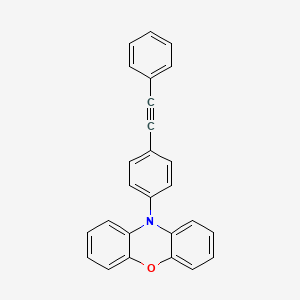![molecular formula C23H26N2O2S B14133149 (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide CAS No. 1173435-65-8](/img/structure/B14133149.png)
(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a benzo[d]thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Prop-2-yn-1-yl Groups: These functional groups can be introduced via nucleophilic substitution reactions.
Coupling with Adamantane-1-carboxamide: The final step involves coupling the benzo[d]thiazole derivative with adamantane-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and prop-2-yn-1-yl groups.
Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium amide (NaNH2) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield more saturated derivatives of the benzo[d]thiazole moiety.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with proteins or enzymes, potentially inhibiting their activity. The adamantane core provides structural stability and may enhance the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1s,3s,E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The unique combination of the adamantane core with the benzo[d]thiazole moiety, along with the specific functional groups, gives (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1173435-65-8 |
|---|---|
Formule moléculaire |
C23H26N2O2S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H26N2O2S/c1-3-7-25-19-6-5-18(27-4-2)11-20(19)28-22(25)24-21(26)23-12-15-8-16(13-23)10-17(9-15)14-23/h1,5-6,11,15-17H,4,7-10,12-14H2,2H3 |
Clé InChI |
DPSLYQLRDQLINL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C34CC5CC(C3)CC(C5)C4)S2)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


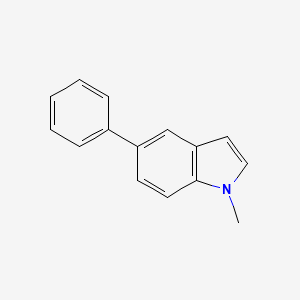

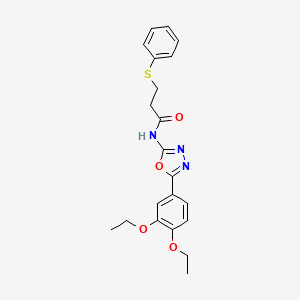
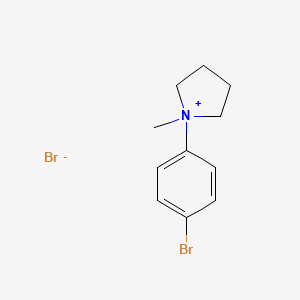
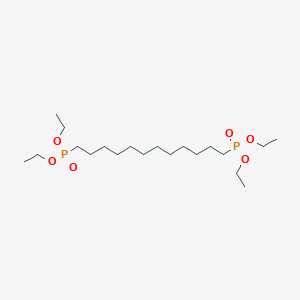

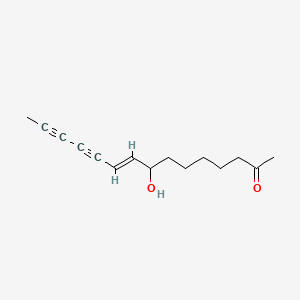

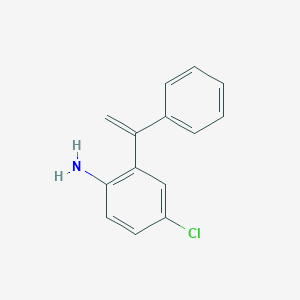
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
